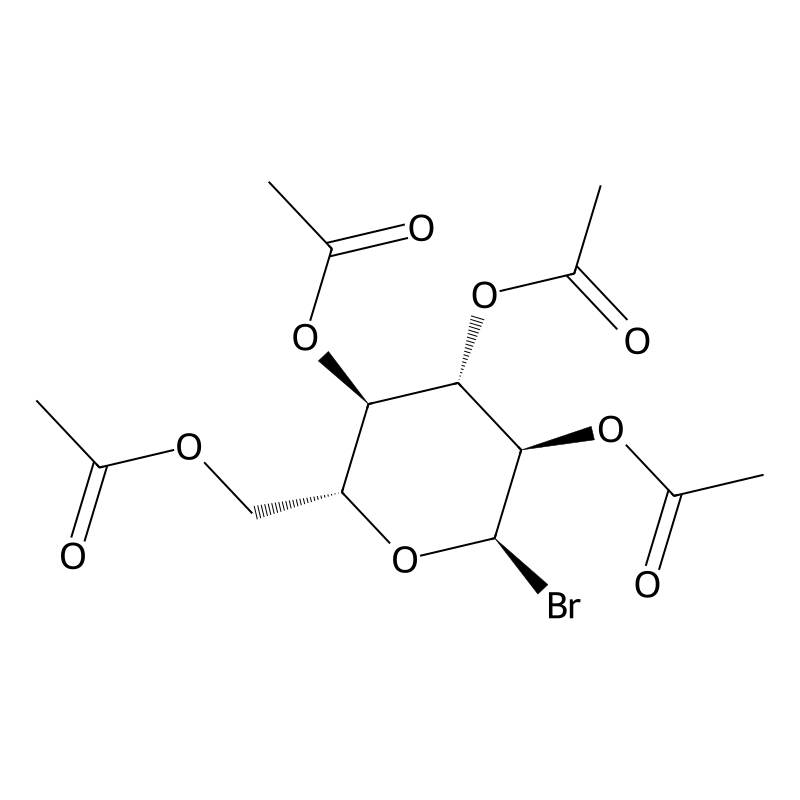

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Glycosylation reactions:

- Acetobromoglucose is a valuable glycosyl donor in glycosylation reactions, which involve the formation of a glycosidic bond between a sugar molecule and another molecule. These reactions are crucial for the synthesis of various complex carbohydrates, including glycosides, glycoconjugates, and oligosaccharides.

- Due to its good leaving group (bromide), acetobromoglucose exhibits high reactivity in glycosylation reactions, making it a popular choice for researchers.

- Several research articles describe the use of acetobromoglucose for the synthesis of various complex carbohydrates with potential biological applications. For example, this study utilizes acetobromoglucose for the synthesis of sialyl Lewis X analogs, which are carbohydrate structures involved in cell-cell interactions. [Source: ]

Synthesis of carbohydrate derivatives:

- Acetobromoglucose can be used as a starting material for the synthesis of various carbohydrate derivatives by modifying the functional groups present in its structure.

- Researchers can utilize various chemical reactions to selectively modify the acetyl groups, the bromine atom, or the sugar ring itself.

- These modifications can lead to the preparation of diverse carbohydrate derivatives with tailored properties for specific research purposes.

Studies on carbohydrate-protein interactions:

- Acetobromoglucose can be employed as a probe molecule to study carbohydrate-protein interactions, which play essential roles in various biological processes.

- By attaching a reporter group (such as a fluorescent tag) to acetobromoglucose, researchers can monitor its binding to specific proteins and gain insights into the interaction mechanisms.

- This approach has been used to investigate the interactions of carbohydrate-binding proteins involved in cell adhesion, signaling, and immune response.

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a chemical compound with the molecular formula C₁₄H₁₉BrO₉ and a molecular weight of 411.20 g/mol. It is commonly referred to as acetobromoglucose and is recognized for its use in biochemical research and organic synthesis. The compound appears as a white to beige powder and has a melting point ranging from 83°C to 88°C. Its density is approximately 1.5 g/cm³, and it exhibits solubility in various organic solvents such as methanol, ether, chloroform, and acetone, while being decomposed in water .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide is a hazardous compound and should be handled with appropriate precautions:

- Skin and eye irritant: Contact with the skin or eyes can cause irritation [].

- Respiratory irritant: Inhalation can irritate the respiratory tract [].

- Reacts with water: Releases HBr, a corrosive gas, upon contact with moisture [].

Safety measures:

- Wear personal protective equipment like gloves, goggles, and a respirator when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothing.

- Store in a cool, dry place away from moisture.

The biological activity of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide has been explored in various studies. It acts as a biochemical reagent that can influence metabolic pathways involving carbohydrates. Its derivatives have shown potential in studies related to glycosylation reactions and can serve as substrates for glycosyltransferases. Moreover, compounds similar to this one are often evaluated for their antiviral and antibacterial properties due to their structural resemblance to natural sugars .

The synthesis of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically involves the acetylation of alpha-D-glucopyranosyl bromide using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The general reaction pathway includes:

- Formation of alpha-D-glucopyranosyl bromide: This can be achieved through bromination of D-glucose.

- Acetylation: The brominated sugar is then treated with acetic anhydride or acetyl chloride under controlled conditions to introduce acetyl groups at the 2, 3, 4, and 6 positions.

This method allows for high yields of the desired product while maintaining the integrity of the sugar structure .

2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide finds applications in several fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of various glycosides and oligosaccharides.

- Biochemical Research: Used as a substrate in enzyme assays and studies involving carbohydrate metabolism.

- Pharmaceutical Development: Its derivatives are investigated for potential therapeutic applications due to their biological activity .

Interaction studies involving 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide typically focus on its reactivity with enzymes and other biomolecules. Research has shown that it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. These interactions are crucial for understanding metabolic pathways and developing inhibitors or activators that could influence these processes .

Several compounds are structurally similar to 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3,4-Tri-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₃H₁₇BrO₇ | Lacks one acetyl group compared to the target compound |

| 2-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₂H₁₅BrO₆ | Only one acetyl group; less sterically hindered |

| 2,3-Di-O-acetyl-alpha-D-glucopyranosyl bromide | C₁₂H₁₅BrO₇ | Two acetyl groups; different reactivity profile |

| 2,3,4,6-Tetra-O-benzoyl-alpha-D-glucopyranosyl bromide | C₁₄H₁₉BrO₉ | Benzoyl groups instead of acetyl; different solubility characteristics |

The uniqueness of 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide lies in its specific arrangement of acetyl groups which enhances its reactivity in glycosidic bond formation while maintaining stability under various conditions .

Emergence in Early 20th-Century Glycosylation Strategies

The compound first gained prominence in 1901 when Wilhelm Koenigs and Edward Knorr demonstrated its utility for forming glycosidic bonds. Prior methods like Fischer glycosidation (1893) suffered from poor stereocontrol and equilibrium limitations. By contrast, Koenigs-Knorr's approach using 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide with silver carbonate provided:

| Parameter | Fischer Glycosidation | Koenigs-Knorr Reaction |

|---|---|---|

| Stereoselectivity | <50% α/β separation | >95% β-anomer yield |

| Reaction Time | 24–72 hours | 3–6 hours |

| Temperature Tolerance | Limited to 0–25°C | Stable up to 40°C |

The acetyl groups conferred both solubility in organic solvents and critical neighboring group participation (NGP), directing nucleophilic attack to the β-face. This resolved long-standing challenges in producing homogeneous glycosides for structural studies.

Role in Establishing the Koenigs-Knorr Reaction Paradigm

The reaction mechanism proceeds through a dioxolanium intermediate formed via acetyl-assisted bromide displacement:

- Oxocarbenium Ion Formation: Ag₂CO₃ abstracts Br⁻, generating a stabilized oxocarbenium ion.

- NGP-Driven Cyclization: C2 acetyl oxygen attacks C1, forming bicyclic dioxolanium structure.

- Stereoselective Attack: Methanol undergoes SN² displacement at C1, inverting configuration to β-glycoside.

Key optimizations included:

- Catalyst: Silver salts (Ag₂CO₃, AgOTf) outperformed Hg²⁺ in reducing side reactions

- Solvent: Anhydrous dichloromethane minimized hydrolysis

- Stabilizers: CaCO₃ additives extended shelf life to >6 months

These advances enabled gram-scale production of glycosides like methyl β-D-glucopyranoside (83.5% yield), accelerating carbohydrate research.

Impact on Stereochemical Control in Carbohydrate Chemistry

The compound's four acetyl groups enforce strict stereochemical outcomes through:

- Anomeric Effect: Axial C1-Br preference stabilizes α-configuration pre-reaction

- NGP Assistance: C2 acetyl directs nucleophile to β-face via transition-state stabilization

- Steric Shielding: C3/C4/C6 acetates block alternative attack angles

Comparative studies reveal:

| Donor Type | β:α Ratio | Yield (%) |

|---|---|---|

| 2,3,4,6-Tetra-O-acetyl | 98:2 | 83.5 |

| 2,3,4-Tri-O-methyl | 62:38 | 47.2 |

| Unprotected glucosyl Br | 55:45 | <30 |

This stereocontrol proved essential for synthesizing blood group antigens, heparin fragments, and antibiotic precursors requiring precise glycosidic linkages.

The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide has historically relied on traditional bromination methods employing hydrogen bromide and acetic anhydride systems [1] [7]. The classical Koenigs-Knorr approach involves treating glucose with neat acetyl bromide to produce the beta-bromide in good yield after crystallization [7]. This foundational methodology established the framework for subsequent synthetic developments in carbohydrate bromination chemistry.

The traditional hydrogen bromide approach utilizes D-glucose pentaacetate as the starting material, which undergoes bromination through treatment with hydrogen bromide either neat or in glacial acetic acid [1] [7]. Fischer and colleagues demonstrated that per-benzoylated glucose could be effectively converted using a saturated solution of hydrogen bromide in glacial acetic acid [7]. This method was subsequently modified by Hudson and collaborators to improve yields and reaction conditions [7].

A significant advancement in traditional methodology involved the development of one-pot synthesis protocols [7]. Kartha and Jennings reported a comprehensive procedure wherein free sugars were first treated with acetic anhydride followed by addition of hydrogen bromide in acetic acid [7]. This approach eliminated the need for isolation of intermediate compounds and streamlined the overall synthetic sequence.

Alternative traditional routes employed perchloric acid catalysis in conjunction with acetic anhydride [7]. This methodology involved treating free sugars with acetic anhydride in the presence of catalytic perchloric acid in acetic acid, followed by bromination with acetyl bromide-methanol with or without sonication [7]. The reversal of reagent addition order, wherein sugar and acetic anhydride were added to a mixture of acetyl bromide and methanol in acetic acid, also produced glycosyl bromides in excellent yields [7].

The lithium perchlorate-acetic anhydride system represents another variant of traditional methodology [7]. Lin and colleagues treated unprotected sugars with lithium perchlorate-acetic anhydride followed by reaction with hydrogen bromide-acetic acid [7]. This approach provided enhanced control over reaction conditions while maintaining the fundamental principles of traditional bromination chemistry.

Recent innovations in traditional methodology include continuous flow platforms for synthesis [7]. Bennett, Pohl, and colleagues developed a continuous flow system for synthesis of orthogonally protected monosaccharide building blocks, including acetylation and bromination of unprotected sugars performed in a single step using acetyl bromide as both acetylating and brominating reagent [7]. Saturated aqueous sodium hydrogen carbonate was employed for in-line quench of excess hydrogen bromide [7].

Modern Solvent-Free and Mechanochemical Approaches

Contemporary synthetic methodologies have embraced solvent-free and mechanochemical approaches to address environmental concerns and improve synthetic efficiency [8] [9] [11]. The field of solvent-free organic synthesis encompasses various techniques including stoichiometric solid-solid reactions and gas-solid reactions without auxiliaries yielding single products in pure form that do not require solvent-consuming purification steps [8].

Mechanochemical synthesis approaches utilize mechanical energy to drive chemical transformations [11]. New solvent-free brominations employing sodium bromide and oxone under mechanical milling conditions have been developed for various organic substrates [11]. These methodologies achieve brominated products in good to excellent yields while eliminating the need for organic solvents [11].

Microwave-assisted solvent-free methodologies represent a significant advancement in modern synthetic approaches [9] [10]. General solvent-free microwave-assisted heating methods have been developed for synthesis of substituted glucopyranosyl derivatives [9]. These approaches demonstrate that solventless microwave-assisted methods provide higher yields compared to conventional heating methods [9].

The application of microwave irradiation to solid mixtures has proven particularly effective [10]. Homogeneous solid mixtures of pyridones and acetylated glucopyranosyl bromide derivatives with silica gel can be irradiated in microwave systems for 2-3 minutes to achieve approximately 91 percent yield [10]. This represents a substantial improvement in reaction time and efficiency compared to traditional solution-phase methods.

Mechanochemical ball milling techniques have emerged as powerful tools for carbohydrate synthesis [11]. These methods employ mechanical force to induce chemical transformations without the need for solvents, resulting in reduced waste generation and improved atom economy [11]. The application of these techniques to glucopyranosyl bromide synthesis remains an active area of research and development.

Solid-state reaction methodologies offer advantages in terms of selectivity and product isolation [8]. Stoichiometric melt reactions that occur without auxiliaries and with quantitative yield due to direct crystallization of the product represent the ideal application of solvent-free chemistry with excellent atom economy [8]. These approaches minimize the need for extensive purification procedures following the actual reaction.

Critical Analysis of Protecting Group Strategies for Alpha-Selectivity

The stereochemical control of glycosyl bromide formation represents one of the most challenging aspects of carbohydrate synthesis [13] [14] [15]. Protecting group strategies play a crucial role in determining the anomeric selectivity of bromination reactions and subsequent glycosylation processes [13] [14].

The neighboring group participation mechanism constitutes the primary strategy for achieving 1,2-trans-glycosides through stereodirecting esters at the 2-position of glycosyl donors [17]. The formation of 1,2-trans-glycosides taking advantage of neighboring group participation is widely considered a robust and reliable protocol [17]. However, examples exist where less-than-perfect selectivity is obtained, necessitating careful optimization of reaction conditions [17].

Critical analysis of concentration effects reveals significant impacts on stereoselectivity [17]. Higher concentrations, whether achieved through increased acceptor to donor stoichiometry or through increased concentration at fixed stoichiometry, typically lead to erosion of 1,2-trans-selectivity as competing reactions with covalent donors become increasingly important [17]. These observations suggest that mechanism-based approaches to glycosylation optimization may provide enhanced selectivity control [17].

The Fraser-Reid armed-disarmed strategy offers an efficient tool for oligosaccharide synthesis based on chemoselectivity principles [13]. This approach provides enhanced beta-selectivity through implementation of anchimeric assistance while sterically preventing orthoester formation [13]. The 4-acetoxy-2,2-dimethylbutanoyl ester demonstrates similar selectivity to pivaloate ester in carbohydrate acylations with improved beta-selectivity when placed at the C2 position [13].

Remote participation groups present both opportunities and challenges for stereochemical control [13]. Some protecting groups utilize remote participation to control the anomeric center configuration in glycosylation reactions, though their roles are sometimes ambiguous and controversial [13]. High alpha-anomeric selectivity can be achieved through remote participation in 1,2-cis-galactosylation reactions [13]. The 4-O-pentafluoropropionyl group functions not only as temporary protection but also provides remote participation from the beta face, enabling highly alpha-selective galactosylation [13].

Conformational effects of protecting groups significantly influence stereoselectivity [18]. The interplay of protecting groups and side chain conformation in glycosylation reactions demonstrates that replacement of benzyl ethers with alkanoyl or aroyl esters results in measurable shifts in side chain populations [18]. For galactopyranosides, replacement of 4-O-benzyl ether with 4-O-alkanoyl or aroyl ester results in small but measurable shifts in side chain population away from trans,gauche conformation toward gauche,trans conformer [18].

The electron-withdrawing effects of protecting groups provide additional control mechanisms [34]. Investigation of electron density in acyl protecting groups reveals that fine-tuning the efficiency of remote participation can significantly influence stereoselectivity [34]. The C4 position plays a more important role in inducing selectivity than the C6 position, with remote participation of C4-pivaloyl groups observable in gas phase conditions [34].

Scalability Challenges in Industrial-Scale Production

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges specific to 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranosyl bromide synthesis [19] [21] [24]. Industrial-scale production requires careful consideration of reaction conditions, equipment limitations, and economic factors that may not be apparent at laboratory scale.

Temperature control represents a critical challenge in large-scale bromination reactions [1]. The optimum reaction time for phosphorus tribromide-mediated synthesis is three hours at room temperature, but maintaining precise temperature control across large reaction volumes presents significant engineering challenges [1]. System temperatures that are too high easily lead to decomposition of the glucopyranosyl bromide product, affecting final yield and purity [1].

Cryogenic requirements pose substantial scalability limitations [21]. Three of five steps in typical synthetic strategies require cryogenic conditions, making scale-up difficult [21]. The formation of glycosidic bonds and stereoselective reduction steps often occur at the lowest yields (50 percent and 30 percent respectively), representing bottlenecks in industrial production [21]. The use of triethylsilane on industrial scale presents additional concerns due to potential hydrogen gas generation in reaction streams, complicating waste management and storage protocols [21].

Reagent handling and safety considerations become magnified at industrial scale [22]. The manufacturing process typically begins with reaction of hydrobromic acid and calcium oxide, requiring specialized equipment for handling corrosive materials [22]. The management of bromine-containing waste streams and the implementation of appropriate containment systems represent significant capital investments for industrial facilities [22].

Process optimization for large-scale synthesis must address multiple competing factors [19] [20]. All reaction steps must proceed with excellent yield under mild conditions while maintaining operational facility and scalability [19]. The development of continuous processes rather than batch operations can improve efficiency and reduce capital requirements [20]. Space-time-yield considerations become critical determinants of economic viability, with values ranging from single-digit grams per liter per hour for simple processes to several hundred grams per liter per hour for optimized systems [20].

Equipment design and material compatibility issues present additional scalability challenges [21] [24]. The formation of glucosyl esters by condensation with glucosyl bromide has been developed on large scale in dichloromethane without water, requiring specialized reactor designs [24]. The need for anhydrous conditions and protection from moisture necessitates sophisticated environmental control systems [24].

Quality control and analytical monitoring at industrial scale require robust methodologies [25] [26]. Purity determination through argentometric titration must achieve minimum 98.0 percent purity standards [25]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with alpha-anomer showing characteristic downfield shift for H-1 at 6.3-6.5 parts per million in deuterated chloroform [26]. Industrial analytical protocols must accommodate high-throughput requirements while maintaining accuracy and precision standards.

Storage and stability considerations become critical at industrial scale due to the light-sensitive, heat-sensitive, and moisture-sensitive nature of the compound [25]. Industrial storage requires frozen conditions below zero degrees Celsius under inert gas atmosphere with protection from light [25]. The implementation of appropriate stabilization systems, including calcium carbonate addition at 2 percent levels, becomes essential for maintaining product quality during extended storage periods [25].